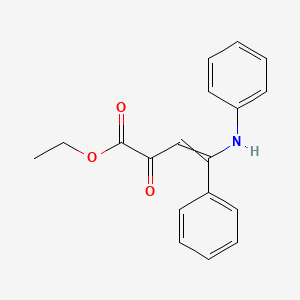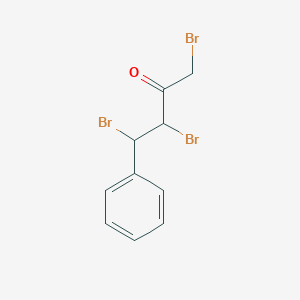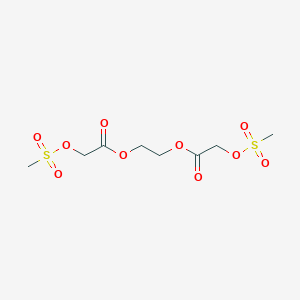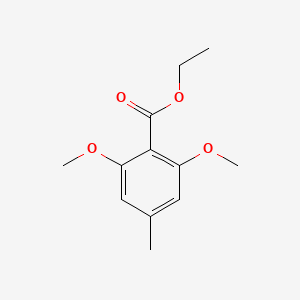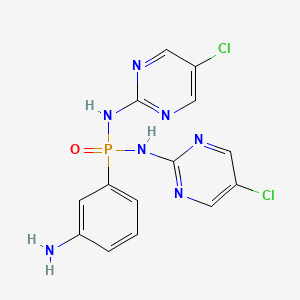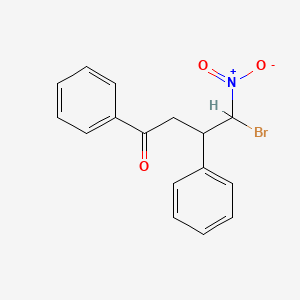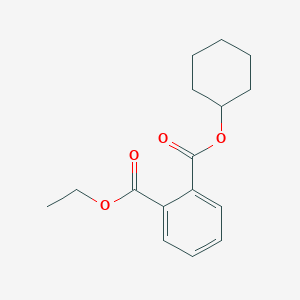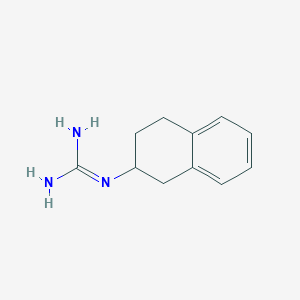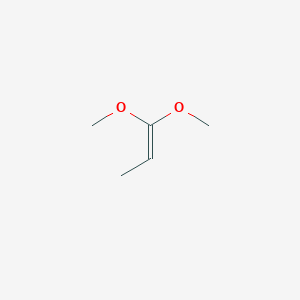
1-Propene, 1,1-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene, 1,1-dimethoxy-, also known as propionaldehyde dimethyl acetal, is an organic compound with the molecular formula C5H10O2. It is a colorless liquid with a mild, pleasant odor. This compound is commonly used as a reagent in organic synthesis and has various applications in the chemical industry .
Preparation Methods
1-Propene, 1,1-dimethoxy- can be synthesized through several methods. One common synthetic route involves the reaction of propionaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
[ \text{CH}_3\text{CH}_2\text{CHO} + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} ]
In industrial production, the process typically involves mixing methanol and propionaldehyde, followed by the addition of an acid catalyst such as sulfuric acid. The reaction mixture is then heated under reflux conditions to drive the reaction to completion. After the reaction is complete, the product is purified through distillation .
Chemical Reactions Analysis
1-Propene, 1,1-dimethoxy- undergoes various chemical reactions, including:
-
Hydrolysis: : In the presence of water and an acid catalyst, 1-Propene, 1,1-dimethoxy- can be hydrolyzed to yield propionaldehyde and methanol. [ \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{CHO} + 2\text{CH}_3\text{OH} ]
-
Oxidation: : The compound can be oxidized to form propionic acid using oxidizing agents such as potassium permanganate or chromium trioxide. [ \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{O}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COOH} + 2\text{CH}_3\text{OH} ]
-
Reduction: : Reduction of 1-Propene, 1,1-dimethoxy- can yield 1-propanol using reducing agents like lithium aluminum hydride. [ \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{LiAlH}_4 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + 2\text{CH}_3\text{OH} ]
Scientific Research Applications
1-Propene, 1,1-dimethoxy- has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for aldehydes in organic synthesis. The compound can protect the aldehyde functional group during various chemical reactions and can be easily removed afterward.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Polymer Chemistry: The compound is used in the production of certain polymers and resins.
Analytical Chemistry: It is employed as a reagent in analytical chemistry for the derivatization of aldehydes and ketones to improve their detection and quantification.
Mechanism of Action
The mechanism of action of 1-Propene, 1,1-dimethoxy- primarily involves its ability to act as a protecting group for aldehydes. The compound forms a stable acetal linkage with the aldehyde, preventing it from undergoing unwanted reactions during synthetic processes. The acetal linkage can be easily cleaved under acidic conditions to regenerate the original aldehyde .
Comparison with Similar Compounds
1-Propene, 1,1-dimethoxy- can be compared with other similar compounds such as:
1,1-Dimethoxyethane: Similar to 1-Propene, 1,1-dimethoxy-, this compound is used as a protecting group for aldehydes and ketones.
1,1-Dimethoxybutane: Another acetal compound used in organic synthesis for protecting carbonyl groups.
1,1-Dimethoxypropane: This compound is also used as a reagent in organic synthesis and has similar applications to 1-Propene, 1,1-dimethoxy-.
The uniqueness of 1-Propene, 1,1-dimethoxy- lies in its specific structure and reactivity, which makes it particularly useful for certain synthetic applications .
Properties
CAS No. |
5634-52-6 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
1,1-dimethoxyprop-1-ene |
InChI |
InChI=1S/C5H10O2/c1-4-5(6-2)7-3/h4H,1-3H3 |
InChI Key |
NJVXMQKYAZVZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
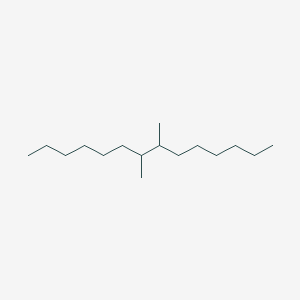
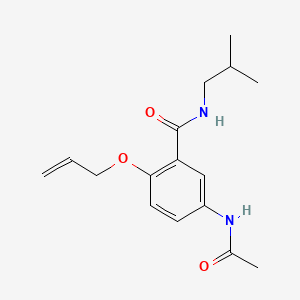

![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
